molecular formula C17H19N5O6S2 B1236667 Cefovecine CAS No. 234096-34-5

Cefovecine

Numéro de catalogue B1236667
Numéro CAS: 234096-34-5
Poids moléculaire: 453.5 g/mol
Clé InChI: ZJGQFXVQDVCVOK-QFKLAVHZSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Synthesis Analysis

Cefovecin's synthesis is rooted in its classification as a cephalosporin antibiotic, where its structure and function are derived from cephamycin C, produced by Streptomyces lactamdurans. This antibiotic's synthesis involves specific chemical reactions that introduce a broad spectrum of antibacterial activity against both Gram-positive and Gram-negative aerobic bacteria, as well as notable resistance to β-lactamase enzymes. Although specific synthesis details of cefovecin are proprietary, the general synthesis process of cephalosporins involves complex chemical modifications to enhance efficacy, stability, and resistance to bacterial enzymes (Brogden et al., 2012).

Molecular Structure Analysis

The molecular structure of cefovecin, like other cephalosporins, includes a β-lactam ring that is crucial for its antibacterial activity. This structure allows for the inhibition of bacterial cell wall synthesis, leading to the bacteria's death. The molecular configuration of cefovecin enhances its stability and affinity for binding to plasma proteins, which is a key factor in its prolonged activity in the body. The specific molecular interactions and binding dynamics contribute to its effectiveness in treating infections over an extended period without the need for frequent dosing.

Chemical Reactions and Properties

Cefovecin's chemical properties enable it to resist degradation by β-lactamase enzymes, a common resistance mechanism employed by many bacteria. This resistance is imparted by the molecular substitutions in its structure, particularly around the β-lactam ring, making it a potent option against many antibiotic-resistant bacterial strains. The drug's ability to bind extensively to plasma proteins and its lipophilicity are also crucial chemical properties that influence its distribution and elimination half-life in the body.

Physical Properties Analysis

The physical properties of cefovecin, including solubility, stability, and formulation, are optimized for its use as a long-acting injectable antibiotic in veterinary medicine. Its solubility in water and other solvents determines its formulation as a suspension for injection, ensuring that the drug remains active and bioavailable for an extended period post-administration.

Chemical Properties Analysis

Cefovecin's chemical stability under physiological conditions is a key attribute that underpins its long duration of action. Its resistance to hydrolytic degradation by β-lactamases and its strong binding affinity to plasma proteins ensure that it remains active in the body for up to two weeks, providing sustained antimicrobial activity against susceptible pathogens.

Applications De Recherche Scientifique

Médecine vétérinaire

La céfobécine est un antibiotique céphalosporine de troisième génération principalement utilisé en médecine vétérinaire . C’est le premier antibiotique injectable à dose unique pour les chiens et les chats qui assure la conformité du propriétaire avec le dosage pour l’animal .

Traitement des infections cutanées

La céfobécine est utilisée pour le traitement des infections cutanées chez les chats et les chiens . Elle est efficace contre les infections cutanées et des tissus mous, y compris la pyodermite, les plaies et les abcès associés à Staphylococcus intermedius, aux streptocoques β-hémolytiques, à Escherichia coli et/ou à Pasteurella multocida .

Traitement des infections des voies urinaires

La céfobécine est également utilisée pour le traitement des infections des voies urinaires associées à Escherichia coli et/ou à Proteus spp. chez les chiens . Chez les chats, elle est utilisée pour le traitement des infections des voies urinaires associées à Escherichia coli .

Longue durée d’activité

L’un des principaux avantages de la céfobécine est sa longue durée d’activité . Elle diffère des autres céphalosporines en ce qu’elle est fortement liée aux protéines et a une longue durée d’action . Cela en fait un choix pratique pour le traitement des infections, car une seule dose peut avoir un effet thérapeutique pendant une période prolongée.

Action bactéricide

Comme toutes les céphalosporines, l’action bactéricide de la céfobécine résulte de l’inhibition de la synthèse de la paroi cellulaire bactérienne . Cela la rend efficace contre un large spectre de bactéries Gram-positives et Gram-négatives .

Recherche chez les espèces zoologiques

La céfobécine a été étudiée pour son utilisation potentielle chez les espèces zoologiques . Un degré élevé de liaison des protéines plasmatiques à la céfobécine a été proposé comme l’un des mécanismes responsables de la longue demi-vie d’élimination . Cela suggère qu’un pourcentage élevé de liaison des protéines plasmatiques in vitro peut prédire chez quelles espèces la céfobécine peut présenter une longue demi-vie et une durée d’action in vivo . Ces résultats peuvent aider à sélectionner les espèces pour la recherche pharmacocinétique de la céfobécine et pour le traitement empirique des infections causées par des bactéries sensibles .

Mécanisme D'action

Target of Action

Cefovecin is a third-generation cephalosporin antibiotic with a broad-spectrum of activity against Gram-positive and Gram-negative bacteria . It primarily targets bacterial cell walls, specifically the penicillin-binding proteins (PBPs) that are essential for cell wall synthesis .

Mode of Action

Cefovecin exerts its bactericidal effect by binding to PBPs, thereby interfering with the synthesis of bacterial cell walls . This interaction inhibits the cross-linking of peptidoglycan chains necessary for bacterial cell wall strength and rigidity, leading to cell lysis and death .

Biochemical Pathways

The primary biochemical pathway affected by Cefovecin is the bacterial cell wall synthesis pathway. By binding to PBPs, Cefovecin prevents the final transpeptidation step in the synthesis of peptidoglycan, a critical component of the bacterial cell wall. This disruption leads to a weakened cell wall, osmotic instability, and ultimately, bacterial cell death .

Pharmacokinetics

Cefovecin exhibits unique pharmacokinetic properties. It is highly protein-bound, with protein binding levels of 98.5% in dogs and 99.8% in cats . This high degree of protein binding is associated with a long elimination half-life, with 133 hours in dogs and 166 hours in cats . Cefovecin is excreted unchanged in urine and bile . These properties contribute to its long duration of action, making it an effective choice for treating bacterial infections in these species .

Result of Action

The primary result of Cefovecin’s action is the lysis and death of susceptible bacteria, leading to the resolution of bacterial infections. In drug studies, Cefovecin administered to dogs was 92.4% effective against skin infections, and in cats, it was 96.8% effective .

Action Environment

The efficacy of Cefovecin can be influenced by various environmental factors. For instance, the presence of subtherapeutic concentrations of the antibiotic in the weeks after the resolution of infections is associated with the development of resistance in microbes . Moreover, the protein binding levels and elimination half-life of Cefovecin can vary among different species, suggesting that species-specific physiological factors may influence the drug’s action .

Analyse Biochimique

Biochemical Properties

Cefovecin plays a crucial role in biochemical reactions by inhibiting bacterial cell wall synthesis. It achieves this by binding to penicillin-binding proteins, which are essential for the cross-linking of peptidoglycan layers in bacterial cell walls . This binding disrupts the cell wall synthesis, leading to bacterial cell lysis and death. Cefovecin interacts with various enzymes and proteins, including transpeptidases and carboxypeptidases, which are involved in the final stages of bacterial cell wall synthesis .

Cellular Effects

Cefovecin exerts its effects on bacterial cells by interfering with cell wall synthesis, leading to cell lysis and death . This antibiotic is particularly effective against Gram-positive and Gram-negative bacteria, including Staphylococcus intermedius, Streptococcus canis, and Pasteurella multocida . In addition to its bactericidal effects, Cefovecin can influence cellular processes such as cell signaling pathways and gene expression by disrupting the integrity of the bacterial cell wall .

Molecular Mechanism

The molecular mechanism of Cefovecin involves its binding to penicillin-binding proteins, which are crucial for bacterial cell wall synthesis . By inhibiting these proteins, Cefovecin prevents the cross-linking of peptidoglycan layers, leading to weakened cell walls and eventual bacterial cell death . This mechanism is similar to other cephalosporins, but Cefovecin’s high protein-binding capacity and long half-life make it particularly effective for extended periods .

Temporal Effects in Laboratory Settings

In laboratory settings, Cefovecin has shown stability and sustained efficacy over time. Studies have demonstrated that Cefovecin maintains its antibacterial activity for up to 14 days following administration . The stability of Cefovecin is attributed to its high protein-binding capacity, which allows it to remain in the bloodstream for extended periods . Long-term effects on cellular function have not been extensively studied, but the antibiotic’s prolonged presence in the body suggests potential for sustained antibacterial activity .

Dosage Effects in Animal Models

In animal models, the effects of Cefovecin vary with different dosages. At therapeutic doses, Cefovecin is highly effective in treating skin infections in cats and dogs . At higher doses, adverse effects such as lethargy, decreased appetite, vomiting, and diarrhea have been observed . It is important to adhere to recommended dosages to avoid potential toxicity and ensure optimal efficacy .

Metabolic Pathways

Cefovecin is primarily excreted unchanged in the urine and bile, indicating minimal metabolism in the body . The antibiotic’s high protein-binding capacity contributes to its prolonged half-life and sustained antibacterial activity . Cefovecin does not undergo significant metabolic transformation, which reduces the risk of drug interactions and enhances its safety profile .

Transport and Distribution

Cefovecin is administered via subcutaneous injection, allowing for rapid absorption and distribution throughout the body . The antibiotic is highly protein-bound, which facilitates its transport in the bloodstream and distribution to various tissues . Cefovecin’s high protein-binding capacity also contributes to its prolonged half-life and sustained antibacterial activity .

Subcellular Localization

Cefovecin’s subcellular localization is primarily within the bacterial cell wall, where it exerts its bactericidal effects . The antibiotic targets penicillin-binding proteins, which are located in the bacterial cell membrane and are essential for cell wall synthesis . By binding to these proteins, Cefovecin disrupts the integrity of the bacterial cell wall, leading to cell lysis and death .

Propriétés

IUPAC Name

(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-3-[(2S)-oxolan-2-yl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O6S2/c1-27-21-10(8-6-30-17(18)19-8)13(23)20-11-14(24)22-12(16(25)26)7(5-29-15(11)22)9-3-2-4-28-9/h6,9,11,15H,2-5H2,1H3,(H2,18,19)(H,20,23)(H,25,26)/b21-10-/t9-,11+,15+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJGQFXVQDVCVOK-QFKLAVHZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C4CCCO4)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO/N=C(/C1=CSC(=N1)N)\C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)[C@@H]4CCCO4)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

234096-34-5
Record name Cefovecin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=234096-34-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cefovecin [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0234096345
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CEFOVECIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0D1OL46ZIE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cefovecin
Reactant of Route 2
Reactant of Route 2
Cefovecin
Reactant of Route 3
Reactant of Route 3
Cefovecin
Reactant of Route 4
Cefovecin
Reactant of Route 5
Cefovecin
Reactant of Route 6
Reactant of Route 6
Cefovecin

Q & A

Q1: What is the mechanism of action of cefovecin?

A1: Cefovecin, like other β-lactam antibiotics, exerts its bactericidal effect by inhibiting bacterial cell wall synthesis. [] It binds to penicillin-binding proteins (PBPs), which are enzymes responsible for the final stages of peptidoglycan synthesis. This binding disrupts the cross-linking of peptidoglycan chains, leading to cell wall instability and ultimately bacterial cell death.

Q2: Which bacterial species are typically susceptible to cefovecin?

A2: Cefovecin exhibits broad-spectrum activity against a wide range of Gram-positive and Gram-negative bacteria. It is particularly effective against common veterinary pathogens, including Staphylococcus pseudintermedius, Staphylococcus aureus, Pasteurella multocida, Escherichia coli, and Proteus mirabilis. [, , ]

Q3: Are there any notable differences in cefovecin susceptibility among different geographical regions?

A3: Yes, studies have observed variations in cefovecin susceptibility among bacterial isolates from different regions. Notably, higher resistance rates in S. pseudintermedius, E. coli, and Proteus spp. were reported in Croatian strains compared to isolates from the EU and USA. []

Q4: What contributes to the extended duration of action of cefovecin?

A4: Cefovecin's long-lasting activity is attributed to several factors: - High Plasma Protein Binding: Cefovecin exhibits a high degree of binding to plasma proteins in certain species, primarily dogs and cats. [, ] This binding creates a reservoir of the drug in the bloodstream, allowing for a slow and sustained release.- Slow Elimination: Cefovecin has a relatively long elimination half-life compared to other cephalosporins. In dogs, the reported half-life is approximately 133 hours, while in cats, it is around 166 hours. [, ]

Q5: Does the high plasma protein binding translate to all species?

A5: No, the degree of plasma protein binding varies significantly among species. While cefovecin exhibits high protein binding in dogs, cats, and some other carnivores, binding is less pronounced in other animal groups like artiodactyls, perissodactyls, reptiles, and birds. []

Q6: How does the route of administration affect cefovecin's pharmacokinetics?

A6: Cefovecin is primarily administered subcutaneously (SC). After SC administration, it is rapidly absorbed, reaching peak plasma concentrations within a few hours. [, ] Studies in alpacas have shown that cefovecin exhibits good bioavailability (143%) after SC administration. []

Q7: What is the primary route of cefovecin elimination?

A7: Cefovecin is primarily eliminated through urinary excretion. [] Approximately 50% of the administered dose is excreted unchanged in the urine within 21 days in cats.

Q8: What are the common clinical applications of cefovecin in veterinary medicine?

A8: Cefovecin is approved for treating various bacterial infections in dogs and cats, including: - Skin infections: Superficial and deep pyoderma, abscesses, infected wounds, and bacterial folliculitis. [, , , ]- Urinary tract infections: Cystitis and pyelonephritis. [, ]- Periodontal disease: As an adjunctive therapy to periodontal scaling or surgery. []

Q9: How does the efficacy of cefovecin compare to other commonly used antibiotics for these indications?

A9: Studies have demonstrated that cefovecin is as effective as other commonly used antibiotics for treating bacterial infections in dogs and cats. For instance, cefovecin exhibited comparable efficacy to amoxicillin-clavulanic acid in treating canine pyoderma and wound infections. [] Similarly, it demonstrated non-inferiority to cephalexin for treating urinary tract infections in both dogs and cats. [, ]

Q10: Are there any situations where cefovecin might not be the optimal treatment choice, even if the bacteria are susceptible?

A10: While cefovecin is effective for many infections, there are some considerations: - Short half-life in certain species: Cefovecin's pharmacokinetic properties vary widely across species. In some animals, like rhesus monkeys, the half-life is significantly shorter, making it unsuitable for treating infections like skin wounds. [] - High resistance rates in some regions: As with many antibiotics, resistance is a concern. Veterinarians should consider local resistance patterns when choosing an antibiotic. []

Q11: What are the known mechanisms of resistance to cefovecin?

A11: Resistance to cefovecin can arise from several mechanisms: - Production of β-lactamases: Some bacteria produce enzymes called β-lactamases, which can hydrolyze the β-lactam ring of cefovecin, rendering it ineffective. []- Alterations in PBPs: Mutations in the genes encoding PBPs can reduce their binding affinity for cefovecin, leading to resistance.

Q12: Are there any safety concerns associated with cefovecin use in animals?

A12: Cefovecin is generally considered safe and well-tolerated in dogs and cats when administered appropriately. Studies have reported a low incidence of adverse effects associated with cefovecin treatment.

Q13: What are some ongoing research areas related to cefovecin?

A13: Ongoing research on cefovecin focuses on:- Understanding resistance mechanisms: To develop strategies to combat emerging resistance and preserve the efficacy of cefovecin.- Exploring its use in other species: To determine its suitability for treating bacterial infections in a wider range of animals, including exotic and wildlife species. [, , ]- Optimizing dosing regimens: To enhance efficacy and minimize the risk of resistance development.

Q14: What are the potential implications of cefovecin use on antimicrobial resistance in veterinary medicine?

A14: As with all antibiotics, judicious use of cefovecin is crucial to mitigate the risk of antimicrobial resistance. Implementing antimicrobial stewardship practices, such as using culture and susceptibility testing to guide treatment decisions, is essential. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.